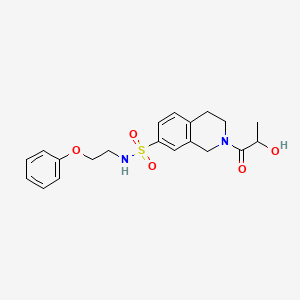

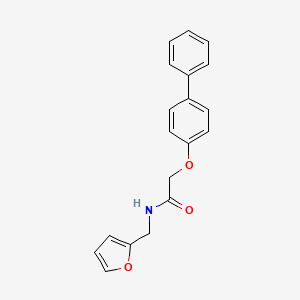

![molecular formula C11H12Cl3N3O2 B5579527 2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide involves complex chemical processes. In a study on nicotinic acid derivatives, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized. Some exhibited significant herbicidal activity, demonstrating the potential of these compounds in agricultural applications (Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of related nicotinamide derivatives has been explored in various studies. One study analyzed the molecular and crystal structures of 2-chloro-N-(nitrophenyl)nicotinamides, revealing complex hydrogen bonding and molecular interactions (de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives exhibit diverse chemical reactions and properties. For instance, studies on nicotinamide N-oxide reactions revealed various products depending on the reaction conditions, indicating the compound's chemical versatility (Prachayasittikul & Bauer, 1985).

Physical Properties Analysis

The physical properties of nicotinamide and its derivatives can be complex. In a study on nicotinamide and picolinamide, their aggregation behavior was investigated using spectroscopy, showing different vibrational dynamics in dimers (Borba et al., 2008).

科学的研究の応用

Nicotinamide in Plant Metabolism

Research on the metabolism of nicotinamide in plants, including Arabidopsis thaliana, Oryza sativa, and Lotus japonicus, reveals its use for pyridine nucleotide synthesis after conversion to nicotinic acid. Nicotinamide is incorporated into trigonelline and nicotinic acid 1N-glucoside, indicating its role in plant growth and metabolism (Matsui et al., 2007).

Nicotinamide Derivatives in Mammals, Insects, and Bacteria

A study from 1947 explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, demonstrating the broad biological significance and metabolic pathways involving nicotinamide and its derivatives (Ellinger, Fraenkel, & Abdel Kader, 1947).

Nicotinamide in Disease Treatment and Prevention

Nicotinamide's role extends to clinical care, where it influences oxidative stress and modulates pathways related to cellular survival and death, showing potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Herbicidal Activity of Nicotinamide Derivatives

The synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid and their herbicidal activity against various plants highlight the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).

Microbial Degradation of Nicotinamide

A novel strain of Alcaligenes sp. capable of utilizing nicotinamide as its sole carbon, nitrogen, and energy source was identified, shedding light on the microbial degradation pathways of nicotinamide and its environmental impact (Hu et al., 2019).

特性

IUPAC Name |

2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3N3O2/c1-3-17(4-2)11(19)16-10(18)8-6(12)5-7(13)15-9(8)14/h5H,3-4H2,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKUDLKFQJFSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)